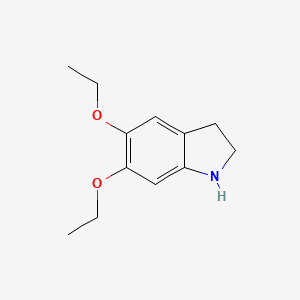
2-(5-Formylpyridin-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(5-Formilpiridin-3-il)benzonitrilo es un compuesto orgánico con la fórmula molecular C13H8N2O y un peso molecular de 208.22 g/mol Este compuesto se caracteriza por la presencia de un grupo formilo unido a un anillo de piridina, que a su vez está conectado a una porción de benzonitrilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-(5-Formilpiridin-3-il)benzonitrilo generalmente involucra la reacción de 3-cianopiridina con un agente formilante apropiado en condiciones controladas. Un método común involucra el uso de la reacción de Vilsmeier-Haack, donde la 3-cianopiridina se trata con una mezcla de oxicloruro de fósforo (POCl3) y N,N-dimetilformamida (DMF) para introducir el grupo formilo en la posición deseada .
Métodos de Producción Industrial
La producción industrial del 3-(5-Formilpiridin-3-il)benzonitrilo puede involucrar la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente, pero optimizadas para obtener rendimientos y pureza más altos. El proceso generalmente incluye pasos como la purificación mediante recristalización o cromatografía para asegurar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-(5-Formilpiridin-3-il)benzonitrilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: El grupo formilo se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Reactivos y Condiciones Comunes
Oxidación: KMnO4, CrO3, H2SO4
Reducción: NaBH4, LiAlH4, H2/Pd-C
Sustitución: NH3, RNH2, H2O, HCl
Principales Productos Formados
Oxidación: 3-(5-Carboxipiridin-3-il)benzonitrilo
Reducción: 3-(5-Hidroximetilpiridin-3-il)benzonitrilo
Sustitución: Diversas amidas, aminas y otros derivados.
Aplicaciones Científicas De Investigación
El 3-(5-Formilpiridin-3-il)benzonitrilo tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-(5-Formilpiridin-3-il)benzonitrilo implica su interacción con objetivos moleculares y vías específicas. El grupo formilo puede participar en diversas reacciones químicas, lo que lleva a la formación de intermediarios reactivos que pueden interactuar con moléculas biológicas. Estas interacciones pueden modular la actividad de enzimas, receptores u otras proteínas, ejerciendo así sus efectos .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(5-Formilpiridin-2-il)benzonitrilo
- 2-(6-Formilpiridin-3-il)benzonitrilo
- 2-(4-Formilpiridin-3-il)benzonitrilo
Unicidad
El 3-(5-Formilpiridin-3-il)benzonitrilo es único debido a la posición específica del grupo formilo en el anillo de piridina, lo que puede influir en su reactividad e interacciones con otras moléculas. Esta estructura única puede resultar en propiedades químicas y biológicas distintas en comparación con sus análogos .
Propiedades
Número CAS |
1346691-54-0 |
|---|---|
Fórmula molecular |
C13H8N2O |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-(5-formylpyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C13H8N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-9H |
Clave InChI |
RQZIIZOCUWGJQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


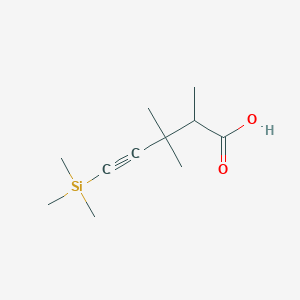


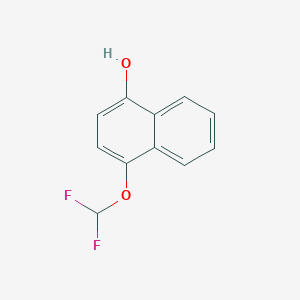
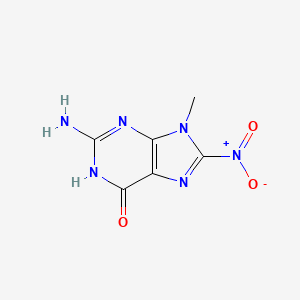
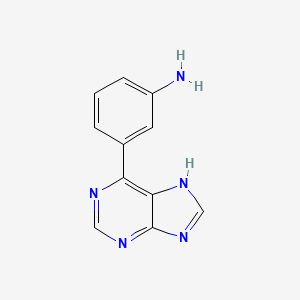
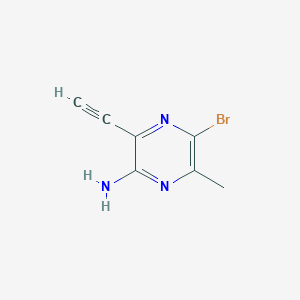
![2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)

![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)

![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)
